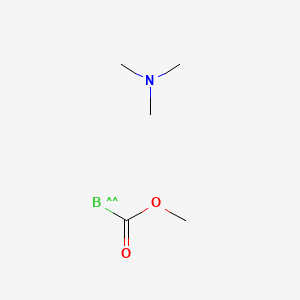
Borobetaine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borobetaine methyl ester is an organic compound with the molecular formula C5H12BNO2 and a molecular weight of 128.97 g/mol
Méthodes De Préparation
The synthesis of Borobetaine methyl ester typically involves the reaction of trimethylamine with methoxycarbonylborane. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may vary, but they generally follow similar principles to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Borobetaine methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can also be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include hydrogenation catalysts, oxidizing agents like hydrogen peroxide, and various solvents
Applications De Recherche Scientifique
Borobetaine methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and delivery.
Industry: this compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Borobetaine methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizing agent for proteins and other biomolecules, influencing their structure and function. It may also interact with enzymes and other proteins, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Borobetaine methyl ester can be compared with other similar compounds, such as:
Trimethylamine: A related compound with similar chemical properties but different applications.
Methoxycarbonylborane: Another related compound that shares some chemical characteristics with this compound.
N,N,N-trimethylglycine: A compound with similar structural features but distinct biological and chemical properties
Propriétés
Formule moléculaire |
C5H12BNO2 |
|---|---|
Poids moléculaire |
128.97 g/mol |
InChI |
InChI=1S/C3H9N.C2H3BO2/c1-4(2)3;1-5-2(3)4/h1-3H3;1H3 |
Clé InChI |
KFBQHGCAUMJZND-UHFFFAOYSA-N |
SMILES |
[B]C(=O)OC.CN(C)C |
SMILES canonique |
[B]C(=O)OC.CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















